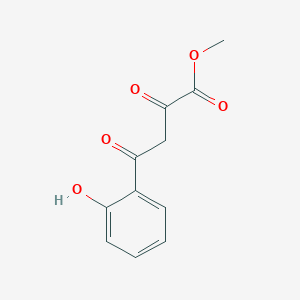

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

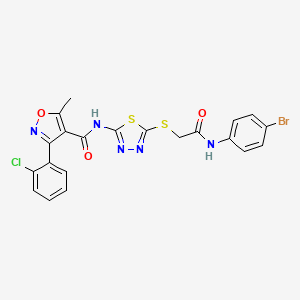

Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate” would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate” would likely be determined using various analytical techniques, including spectroscopy, chromatography, and thermal analysis .Scientific Research Applications

Photoinitiator in Polymerization Reactions

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate: serves as an effective photoinitiator for polymerization reactions. Specifically:

Polyacrylamide-grafted chitosan nanoparticles: Researchers have utilized this compound to synthesize polyacrylamide-grafted chitosan nanoparticles via copolymerization of acrylamide and chitosan nanoparticles . These nanoparticles find applications in drug delivery, tissue engineering, and environmental remediation.

Hydrophobic polyurethane sponge: By employing thiol–ene click reactions, scientists have developed hydrophobic polyurethane sponges using this photoinitiator. These sponges have potential applications in oil spill cleanup and water purification .

Schiff Base Formation and Structural Studies

Beyond its photoinitiator role, Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate has been investigated for its structural properties:

- Schiff base reaction : The compound can be prepared via a Schiff base reaction. Researchers have characterized its structural properties using techniques such as FTIR, 1H and 13C NMR, and single-crystal X-ray diffraction . These studies contribute to our understanding of its molecular structure and vibrational properties.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAGNIDAPCQQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)

![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)

![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)